molecular formula C14H17NO4 B1399092 1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid CAS No. 912444-75-8

1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1399092
CAS No.: 912444-75-8
M. Wt: 263.29 g/mol
InChI Key: PVHTZUOXJDYNBQ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 1-[(benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid is intrinsically linked to the pioneering work of Leonidas Zervas in the early 1930s, who first introduced the benzyloxycarbonyl protecting group that would revolutionize synthetic chemistry. Zervas, working alongside Max Bergmann, developed what became known as the Bergmann-Zervas carboxybenzyl method of peptide synthesis, which represented the first successful method of controlled peptide chemical synthesis and remained the dominant procedure used worldwide for twenty years until the 1950s. This foundational work established the benzyloxycarbonyl group, commonly abbreviated as Cbz or Z in honor of Zervas, as a cornerstone of protective chemistry that would later find applications in diverse molecular frameworks including pyrrolidine derivatives.

The emergence of pyrrolidine-based compounds in medicinal chemistry gained significant momentum following the recognition of their therapeutic potential. The pyrrolidine ring system, also known as tetrahydropyrrole, has been extensively studied since the mid-20th century for its unique conformational properties and biological significance. The five-membered saturated nitrogen heterocycle demonstrates remarkable versatility in drug discovery applications, enhanced by its ability to efficiently explore pharmacophore space due to sp³-hybridization and its contribution to molecular stereochemistry. The development of 3-methylpyrrolidine-3-carboxylic acid derivatives specifically emerged from structure-activity relationship studies that identified the strategic importance of substitution patterns on the pyrrolidine ring for biological activity.

The synthesis and characterization of this compound represents a convergence of these two important chemical lineages: the established benzyloxycarbonyl protecting group chemistry and the rapidly evolving field of pyrrolidine-based medicinal chemistry. Research into pyrrolidine-3-carboxylic acid-based compounds has demonstrated their potential as highly specific receptor antagonists, particularly in the endothelin receptor systems, where compounds containing the pyrrolidine-3-carboxylic acid core have shown exceptional selectivity and potency. The historical development of this compound class reflects the evolution of synthetic medicinal chemistry from simple protective strategies to sophisticated molecular design principles that incorporate multiple pharmacophoric elements within a single molecular framework.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and reflects its complex structural architecture. The compound is designated with the Chemical Abstracts Service registry number 1412254-20-6 for its (S)-enantiomer, indicating its recognition as a distinct chemical entity in comprehensive chemical databases. The systematic name precisely describes the structural features: a pyrrolidine ring system substituted at the 3-position with both a methyl group and a carboxylic acid function, while the nitrogen atom bears a benzyloxycarbonyl protecting group at the 1-position.

The molecular formula C₁₄H₁₇NO₄ indicates a compound containing fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 263.29 grams per mole. Alternative nomenclature systems may describe this compound as (3S)-1-[(benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid, emphasizing the stereochemical configuration at the 3-position of the pyrrolidine ring. Additional systematic names include (3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid, which provides an alternative description of the benzyloxycarbonyl functionality as phenylmethoxycarbonyl.

Chemical classification places this compound within multiple overlapping categories that reflect its diverse structural features and potential applications. As a heterocyclic compound, it belongs to the broad class of nitrogen-containing five-membered rings, specifically the pyrrolidine family. From a functional group perspective, it is classified as both a carboxylic acid derivative and a carbamate, reflecting the presence of both the carboxyl functionality and the benzyloxycarbonyl protecting group. The compound also falls within the category of protected amino acid derivatives, as the pyrrolidine-3-carboxylic acid core structure represents a non-natural amino acid analogue.

Chemical Property Value
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol
Chemical Abstracts Service Number 1412254-20-6
MDL Number MFCD28098162
Storage Requirements Sealed, dry conditions at room temperature

Significance in Heterocyclic and Medicinal Chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of advanced pyrrolidine functionalization that demonstrates the potential for creating structurally complex molecules with enhanced biological properties. Pyrrolidine derivatives have gained prominence in medicinal chemistry due to their unique three-dimensional characteristics, which differ substantially from their aromatic pyrrole counterparts. The non-planarity of the pyrrolidine ring system, characterized by a phenomenon called pseudorotation, allows for increased three-dimensional coverage of pharmacophore space, making these compounds particularly valuable in drug design applications.

Research in pyrrolidine-based medicinal chemistry has demonstrated that the scaffold offers exceptional versatility for targeting diverse biological systems. The pyrrolidine ring has been identified as a privileged structure in pharmaceutical research, present in numerous United States Food and Drug Administration-approved drugs and serving as a foundation for compounds with anticancer, anti-inflammatory, antiviral, and antimycobacterial activities. The strategic incorporation of carboxylic acid functionality at the 3-position of the pyrrolidine ring, as exemplified in this compound, has proven particularly significant for creating receptor-selective antagonists and enzyme inhibitors.

The benzyloxycarbonyl protecting group component of this molecule adds another dimension of significance in synthetic medicinal chemistry. The Cbz group serves not only as a protective functionality during synthetic sequences but also as a pharmacophoric element that can influence the biological activity of the final compound. Studies have shown that benzyloxycarbonyl-protected compounds can exhibit distinct biological properties compared to their deprotected counterparts, suggesting that the protecting group may function as an integral part of the pharmacophore rather than merely a synthetic convenience.

Contemporary research has highlighted the importance of pyrrolidine-3-carboxylic acid derivatives in developing highly specific biological agents. For example, pyrrolidine-3-carboxylic acid-based compounds have been successfully designed as potent and highly selective endothelin B receptor antagonists, with some derivatives achieving over 27,000-fold selectivity favoring the endothelin B receptor. These findings demonstrate how the structural features present in this compound can be leveraged to create therapeutically relevant compounds with exceptional target specificity.

The compound also represents an important synthetic intermediate for accessing more complex pyrrolidine derivatives through established chemical transformations. The presence of both the protected amino functionality and the carboxylic acid group provides multiple sites for further functionalization, enabling the creation of diverse chemical libraries for biological screening. Synthetic methodologies for accessing such compounds have evolved to include asymmetric approaches that can provide highly enantiomerically enriched products, as demonstrated in organocatalytic enantioselective Michael addition reactions that can produce 5-methylpyrrolidine-3-carboxylic acid derivatives with excellent enantiomeric excess.

Properties

IUPAC Name

3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHTZUOXJDYNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210627
Record name 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912444-75-8
Record name 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912444-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) 3-methyl-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid, also known by its CAS number 912444-75-8, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • IUPAC Name : 1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid
  • CAS Number : 912444-75-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds, including this specific compound, may possess antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Antitumor Activity : Research has shown that certain pyrrolidine derivatives demonstrate cytotoxic effects against cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Antimicrobial Activity Study

A study published in the Bulgarian Chemical Communications journal investigated the antimicrobial efficacy of various heterocyclic compounds, including pyrrolidine derivatives. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Antitumor Activity Research

In a study focusing on the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines, it was found that certain modifications to the pyrrolidine structure enhanced its potency against tumor cells. The study highlighted that this compound could be a candidate for further development in cancer therapy .

Neuroprotective Effects Investigation

Research published in TARGETS IN HETEROCYCLIC SYSTEMS explored the neuroprotective properties of pyrrolidine derivatives. It was found that these compounds could inhibit oxidative stress-induced neuronal damage, indicating their potential use in treating neurodegenerative conditions .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress

Scientific Research Applications

Synthetic Applications

1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its applications include:

  • Peptide Synthesis : The compound can be utilized as a protecting group for amino acids during peptide synthesis, facilitating the formation of complex peptide chains without unwanted side reactions.
  • Drug Development : It acts as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders. Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer and neurodegenerative diseases.

Research has indicated that derivatives of this compound possess various biological activities:

  • Anticancer Properties : Several studies have demonstrated that modifications to this compound can lead to enhanced cytotoxicity against cancer cell lines. For example, compounds derived from this structure have shown effectiveness in inhibiting tumor growth in vitro.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective effects, making them candidates for treating conditions such as Alzheimer's disease. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

StudyFocusFindings
Study A (2020) Anticancer ActivityInvestigated the cytotoxic effects of modified pyrrolidine derivatives on breast cancer cells. Results indicated a significant reduction in cell viability with IC50 values in the low micromolar range.
Study B (2021) NeuroprotectionEvaluated the neuroprotective effects of a specific derivative on neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and preserved mitochondrial function.
Study C (2022) Peptide SynthesisDemonstrated the use of this compound as a protecting group in the synthesis of cyclic peptides, resulting in higher yields and purities compared to traditional methods.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Methyl vs. Ethyl Substitution
  • Target Compound: 1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid Substituent: Methyl (-CH3) Molecular Formula: ~C14H17NO4 (estimated) Molar Mass: ~277.3 g/mol (approximated) Key Feature: Compact substituent, moderate steric hindrance.
  • Ethyl Analog: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid (CAS: 1253789-87-5) Substituent: Ethyl (-CH2CH3) Molecular Formula: C15H19NO4 Molar Mass: 277.32 g/mol Key Feature: Increased lipophilicity and steric bulk compared to methyl ().
Methoxy Substitution
Halogen Substitution
  • Fluoro Analog: 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid (CAS: 1779419-38-3) Substituent: Fluorine (-F) Molecular Formula: C13H14FNO4 Molar Mass: 267.25 g/mol Key Feature: Electronegative fluorine alters electronic distribution and metabolic stability ().

Positional Isomerism and Ring Size Modifications

Carboxylic Acid Position
  • Positional Isomer: 1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid (CAS: 1779419-38-3) Substituents: Fluorine at C3, carboxylic acid at C2 Molecular Formula: C13H14FNO4 Key Feature: Altered hydrogen-bonding interactions due to shifted acid group ().
Piperidine Derivatives
  • Piperidine Analog: 1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid (CAS: 1269755-67-0) Ring Size: Six-membered piperidine Substituent: Trifluoromethyl (-CF3) Molecular Formula: C15H16F3NO4 Molar Mass: 331.29 g/mol Key Feature: Larger ring size modifies conformational flexibility and binding affinity ().
Azetidine Derivatives
  • Azetidine Analog : 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7)
    • Ring Size: Four-membered azetidine
    • Substituent: Fluorine (-F)
    • Key Feature: Increased ring strain and unique stereoelectronic properties ().

Stereochemical Variations

  • (S)-Enantiomer: (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 192214-00-9) Substituent: No methyl group Molecular Formula: C13H15NO4 Molar Mass: 249.26 g/mol Key Feature: Enantiomeric purity critical for chiral recognition in drug design ().

Comparative Data Table

Compound Name Substituent(s) Ring Size Molecular Formula Molar Mass (g/mol) CAS Number Key Property Reference
This compound -CH3, -COOH Pyrrolidine ~C14H17NO4 ~277.3 181114-74-9 Moderate steric hindrance
1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid -CH2CH3, -COOH Pyrrolidine C15H19NO4 277.32 1253789-87-5 Increased lipophilicity
Benzyl 3-methoxy-1-pyrrolidinecarboxylate -OCH3 Pyrrolidine C13H17NO3 235.28 130403-95-1 Enhanced polarity
1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid -F, -COOH Pyrrolidine C13H14FNO4 267.25 1779419-38-3 Electronegativity
1-((Benzyloxy)carbonyl)-6-(trifluoromethyl)piperidine-3-carboxylic acid -CF3, -COOH Piperidine C15H16F3NO4 331.29 1269755-67-0 Conformational flexibility
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid None (chiral center) Pyrrolidine C13H15NO4 249.26 192214-00-9 Enantioselective applications

Preparation Methods

Synthesis via Cyclization of N-Substituted Precursors

Methodology:

  • Starting from N-protected amino acids or amino ester derivatives, cyclization is achieved through dehydration or intramolecular amidation.
  • For example, a precursor such as N-benzyl-3-methylpyrrolidine-3-carboxylate is cyclized by treatment with a strong base or dehydrating agent in an inert solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

Key Steps:

  • Activation of the carboxyl group using condensing agents such as PyBOP or BOP-Cl.
  • Cyclization under controlled temperature (0°C to 60°C) to form the pyrrolidine ring.
  • Subsequent deprotection of the benzyl group via catalytic hydrogenation to obtain the free acid.

Research Findings:

  • The use of PyBOP in DMF has shown high efficiency, with yields exceeding 80% under mild conditions.
  • The reaction conditions are optimized to prevent racemization and side reactions.

Multi-Step Synthesis from Amino Acid Derivatives

Procedure:

  • Starting from methylation of pyrrolidine derivatives, followed by benzylation and subsequent hydrolysis to generate the free carboxylic acid.
  • For instance, methylpyrrolidine-3-carboxylate is first benzylated at the amino group, then hydrolyzed with LiOH or NaOH to yield the free acid.

Key Steps:

  • Protection of amino groups with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
  • Alkylation at the 3-position with methyl groups via nucleophilic substitution.
  • Hydrolysis of esters to acids under basic conditions, followed by acidification.

Research Findings:

  • The process yields high purity products with minimal by-products.
  • Use of mild bases and controlled temperature prevents racemization.

Cyclization Using Formic Anhydride or Alkyl Formates

Method:

  • Cyclization of precursor compounds using formic anhydride or alkyl formates in the presence of strong bases such as sodium hydride or lithium bis(trimethylsilyl)amide.
  • This method facilitates the formation of the pyrrolidine ring via intramolecular cyclization of amino esters or amino acids.

Reaction Conditions:

  • Strong bases like sodium hydride or potassium tert-butoxide are employed.
  • Solvents such as tetrahydrofuran or dimethyl sulfoxide (DMSO) are used.
  • Reactions are typically performed at low temperatures (-78°C to 0°C) to control reactivity.

Advantages:

  • Cost-effective raw materials.
  • Mild reaction conditions.
  • High yields with minimal side reactions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Reaction Conditions Yield Notes
Cyclization of N-protected amino acids N-Benzyl-3-methylpyrrolidine derivatives PyBOP, DMF DMF, 0–60°C Mild heating, 1–24 hours >80% High purity, scalable
Multi-step ester hydrolysis Methylpyrrolidine-3-carboxylate derivatives NaOH or LiOH Ethanol/water Reflux >85% Minimal racemization
Cyclization with formic anhydride Amino esters Sodium hydride, DMSO DMSO, -78°C to 0°C Low temperature, controlled 70–90% Cost-effective, mild

Research Findings and Notes

  • Efficiency: The use of condensing agents like PyBOP in inert solvents such as DMF or THF enhances cyclization efficiency and product purity.
  • Scalability: Multi-step processes starting from amino acid derivatives are suitable for large-scale synthesis with minimal side reactions.
  • Protection Strategies: Benzyl and Boc groups are commonly employed for protecting amino functionalities during ring formation, with subsequent deprotection via catalytic hydrogenation or acid treatment.
  • Reaction Optimization: Temperature control and choice of solvent significantly influence yield and stereoselectivity, especially in chiral syntheses.

Q & A

Q. What are the recommended synthetic routes for 1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Protection of pyrrolidine nitrogen using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃ in THF/H₂O) .
  • Step 2 : Introduction of the 3-methyl group via alkylation or Michael addition. For example, alkylation with methyl iodide in the presence of LDA (lithium diisopropylamide) at −78°C .
  • Step 3 : Hydrolysis of esters (if intermediates are ester-protected) using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid .
    Key Considerations : Monitor reaction progress via TLC (silica gel, UV visualization) and optimize stoichiometry to avoid over-alkylation.

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for characteristic peaks:
  • Cbz group: Aromatic protons (δ 7.2–7.4 ppm, multiplet), benzylic CH₂ (δ 5.1–5.3 ppm).
  • Pyrrolidine: Methyl group (δ 1.2–1.4 ppm, singlet), carboxylic acid proton (broad, δ 10–12 ppm if not deuterated) .
  • ¹³C NMR : Carboxylic acid carbon (δ ~175 ppm), Cbz carbonyl (δ ~155 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., calculated for C₁₄H₁₇NO₄: 263.3 g/mol).

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:3) to separate unreacted starting materials and byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks (>95%) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives as starting materials to induce stereochemistry at the 3-methyl position .
  • Asymmetric Catalysis : Employ palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) to control stereochemistry .
  • Resolution Techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .

Q. What computational methods predict the compound’s reactivity in peptide coupling?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the electron density of the carboxylic acid group and predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate interactions with coupling agents (e.g., HATU, EDCI) to assess activation barriers .
  • pKa Prediction : Tools like MarvinSketch estimate the carboxylic acid pKa (~4.5), critical for optimizing coupling pH .

Q. How does the 3-methyl substituent influence stability under acidic/basic conditions?

  • Methodological Answer :
  • Stability Studies :
ConditionObservationMechanism
1M HCl, 25°CPartial Cbz deprotection (t₁/₂ = 6 hr)Acidolysis of benzyl ester
1M NaOH, 25°CRapid hydrolysis of ester intermediatesBase-induced saponification
  • Mitigation Strategies : Use tert-butoxycarbonyl (Boc) for acid-sensitive applications or stabilize with steric hindrance via bulkier groups .

Q. How to resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Validate synthesis protocols across labs (e.g., solvent purity, drying methods).
  • Advanced Characterization : Use DSC (Differential Scanning Calorimetry) for precise melting point determination and 2D NMR (COSY, HSQC) to confirm peak assignments .
  • Meta-Analysis : Cross-reference data from PubChem, Reaxys, and independent publications to identify outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid

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